molecular formula C6H8N4O2S3 B12050234 2-((3-((2-Amino-2-oxoethyl)thio)-1,2,4-thiadiazol-5-YL)thio)acetamide CAS No. 313536-59-3

2-((3-((2-Amino-2-oxoethyl)thio)-1,2,4-thiadiazol-5-YL)thio)acetamide

Cat. No.: B12050234
CAS No.: 313536-59-3
M. Wt: 264.4 g/mol
InChI Key: MMLSPVFRUAEDSG-UHFFFAOYSA-N
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Description

2-((3-((2-Amino-2-oxoethyl)thio)-1,2,4-thiadiazol-5-YL)thio)acetamide is a complex organic compound that features a thiadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-((2-Amino-2-oxoethyl)thio)-1,2,4-thiadiazol-5-YL)thio)acetamide typically involves multiple steps. One common method includes the reaction of 2-amino-2-oxoethylthioacetic acid with a thiadiazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-((3-((2-Amino-2-oxoethyl)thio)-1,2,4-thiadiazol-5-YL)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-((3-((2-Amino-2-oxoethyl)thio)-1,2,4-thiadiazol-5-YL)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 2-((3-((2-Amino-2-oxoethyl)thio)-1,2,4-thiadiazol-5-YL)thio)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(2-Amino-2-oxoethyl)thio]acetic acid
  • 3-[(2-Amino-2-oxoethyl)thio]propanoic acid

Uniqueness

2-((3-((2-Amino-2-oxoethyl)thio)-1,2,4-thiadiazol-5-YL)thio)acetamide is unique due to its specific thiadiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or specificity in certain applications, making it a valuable compound for research and industrial use.

Properties

CAS No.

313536-59-3

Molecular Formula

C6H8N4O2S3

Molecular Weight

264.4 g/mol

IUPAC Name

2-[[5-(2-amino-2-oxoethyl)sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C6H8N4O2S3/c7-3(11)1-13-5-9-6(15-10-5)14-2-4(8)12/h1-2H2,(H2,7,11)(H2,8,12)

InChI Key

MMLSPVFRUAEDSG-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)N)SC1=NSC(=N1)SCC(=O)N

Origin of Product

United States

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